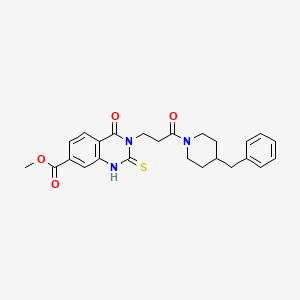

Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core with a 4-oxo-2-thioxo moiety. The structure includes a 4-benzylpiperidinyl group linked via a ketone-containing propyl chain and a methyl ester at the 7-position. Crystallographic tools like SHELX and ORTEP-3, widely used for small-molecule refinement and visualization (), would be critical for elucidating its 3D conformation and intermolecular interactions.

Properties

IUPAC Name |

methyl 3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S/c1-32-24(31)19-7-8-20-21(16-19)26-25(33)28(23(20)30)14-11-22(29)27-12-9-18(10-13-27)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,26,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFANXGBPVGXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 902963-69-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 548.1 g/mol. The structure includes a tetrahydroquinazoline core, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C31H38N5O2 |

| Molecular Weight | 548.1 g/mol |

| CAS Number | 902963-69-3 |

Research indicates that compounds containing the benzylpiperidine moiety exhibit significant interactions with various biological targets. Specifically, they have been noted for their activity as acetylcholinesterase (AChE) inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative conditions.

- Antidepressant Activity : Certain derivatives have demonstrated potential antidepressant effects by modulating neurotransmitter systems, including serotonin and norepinephrine pathways.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

- Inhibition Studies : A study published in the European Journal of Medicinal Chemistry evaluated various derivatives of benzylpiperidine for their AChE and butyrylcholinesterase (BuChE) inhibitory activities. The most potent compound displayed an IC50 value of 5.90 µM against AChE, indicating strong inhibitory potential .

- Structure-Activity Relationship (SAR) : Research on structurally related compounds has revealed that modifications to the benzylpiperidine structure can significantly enhance biological activity. For instance, introducing different substituents on the piperidine ring can improve binding affinity to target enzymes .

- Neuroprotective Mechanisms : A study investigated the neuroprotective effects of related compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could reduce cell death and promote cell survival through antioxidant mechanisms .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to methyl 3-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer effects on the MCF-7 breast cancer cell line, synthesized compounds similar to the target compound were tested. The compounds were administered at various concentrations, and cell viability was measured using the MTT assay. The results demonstrated a dose-dependent reduction in cell viability, indicating significant anticancer properties attributed to structural features such as the presence of the tetrahydroquinazoline scaffold and the benzylpiperidine moiety .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal strains.

Case Study: Antimicrobial Screening

A series of derivatives were synthesized and screened for their antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The study found that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting that modifications to the quinazoline structure could enhance antimicrobial efficacy .

Neurological Applications

The structural components of this compound suggest potential applications in treating neurological disorders. The piperidine ring is known for its role in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

Research has indicated that piperidine derivatives can exhibit neuroprotective effects by influencing acetylcholine pathways, which are crucial in conditions like Alzheimer's disease. Compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase activity, which is a common target for Alzheimer’s therapies .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Pathway Overview

- Starting Materials : The synthesis begins with readily available piperidine derivatives and quinazoline precursors.

- Reactions : Key reactions include condensation reactions followed by cyclization processes to form the tetrahydroquinazoline core.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural analogs, such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) (), provide a basis for comparison. Below is a detailed analysis:

Table 1: Key Structural and Physical Properties

*Molecular weight estimated based on structural formula.

Key Observations:

Core Heterocycle: The target compound’s tetrahydroquinazoline core differs from the imidazopyridine cores of 1l and 2d.

Functional Groups :

- The 2-thioxo group in the target compound may enhance hydrogen-bonding interactions compared to the 2-oxo group in 1l and 2d, affecting crystallization and stability ().

- The 4-benzylpiperidinyl substituent introduces a bulky, lipophilic moiety, contrasting with the nitrophenyl and phenethyl groups in 1l/2d. This could impact bioavailability or binding affinity in biological systems.

Synthetic Efficiency : The yields for 1l (51%) and 2d (55%) suggest moderate synthetic challenges, possibly due to steric hindrance or competing reactions. The target compound’s synthesis would likely require optimization of similar one-pot methodologies ().

Table 2: Spectroscopic and Analytical Techniques

Implications of Structural Differences

- Software like ORTEP-3 would help visualize these interactions ().

- Ring Puckering : The tetrahydroquinazoline ring’s puckering (analyzed via methods in ) may differ from imidazopyridines due to steric effects from the 4-benzylpiperidinyl group, influencing conformational flexibility.

- The target’s benzylpiperidine moiety might target neurological receptors, warranting further study.

Q & A

Q. What are the established synthetic routes for this compound?

The compound can be synthesized via multistep protocols involving cyclization and functional group modifications. For example, quinazoline-thione derivatives are synthesized by reacting intermediates with isothiocyanate in pyridine at elevated temperatures (100°C), yielding ~66% after purification . Alternative routes may involve palladium-catalyzed reductive cyclization or oxidative ring-closure strategies, as seen in analogous tetrahydroquinazoline syntheses .

Q. Which analytical techniques confirm its structural integrity?

Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzylpiperidine protons at δ 3.0–4.0 ppm, thioxo group at δ 2.5–3.0 ppm) .

- HRMS : Validates molecular weight with <2 ppm error .

- IR Spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and thioxo (1250–1300 cm⁻¹) groups .

Q. What safety protocols are recommended during synthesis?

Use protective gear (gloves, masks, lab coats) and ensure proper ventilation. Waste should be segregated and handled by certified disposal services. Reactions involving volatile solvents (e.g., DMF, pyridine) require fume hoods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance nucleophilicity in cyclization steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may accelerate reductive cyclization .

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions in thioxo group formation .

Q. How do structural modifications to the benzylpiperidine moiety affect bioactivity?

Substituting the benzyl group with electron-withdrawing groups (e.g., CF₃) or altering piperidine substituents (e.g., methyl vs. cyclopropyl) can modulate target binding. For instance, piperazine analogs showed enhanced kinase inhibition in related compounds .

Q. What strategies resolve solubility challenges in biological assays?

- Derivatization : Convert the methyl carboxylate to a sodium salt for aqueous solubility .

- Co-solvents : Use DMSO/ethanol mixtures (<5% v/v) to maintain compound stability .

Q. How to address contradictions in spectral data during characterization?

Cross-validate using complementary techniques:

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in complex regions (e.g., piperidine side chains) .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry .

Q. What computational methods predict metabolic stability?

- Molecular docking : Models interactions with cytochrome P450 enzymes to identify labile sites .

- QSAR : Correlates substituent effects (e.g., logP, polar surface area) with in vitro half-life data .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) to minimize batch variability .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via competitive binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.